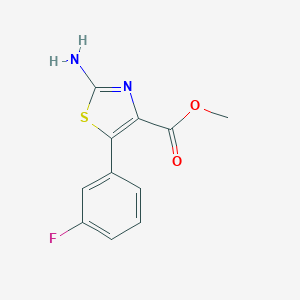

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPWUQGLBXOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382508 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127918-93-8 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Specifically, derivatives bearing a 4-carboxylate group are recognized as valuable intermediates and active compounds, for instance, against Mycobacterium tuberculosis.[4]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing a self-validating experimental protocol, and offering insights into process optimization and troubleshooting.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[5] This condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea for 2-aminothiazoles) is renowned for its reliability, high yields, and operational simplicity, making it the cornerstone of thiazole chemistry.[1][3][6]

The core logic for selecting this pathway for the target molecule is its convergent nature, efficiently assembling the complex heterocyclic core from two readily accessible starting materials: thiourea and a suitable α-halo-β-ketoester .

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[6][7]

-

Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen (α-carbon) on the ketoester. This forms an S-alkylated isothiouronium salt intermediate.[6][7]

-

Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[7][8]

-

Dehydration: The final step is the elimination of a water molecule from the thiazoline intermediate. This acid- or base-catalyzed dehydration results in the formation of a double bond, leading to the stable, aromatic 2-aminothiazole ring.[7]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution relies on careful control of stoichiometry, temperature, and purification procedures. The synthesis is presented in two critical stages: preparation of the key α-bromo ketoester intermediate and its subsequent cyclization.

Stage 1: Synthesis of Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate

The prerequisite for the Hantzsch cyclization is the α-haloketoester. This intermediate is typically synthesized by the direct bromination of the parent β-ketoester using a suitable brominating agent.

-

Reagents & Materials:

-

Methyl 3-(3-fluorophenyl)-3-oxopropanoate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) in CCl₄ or DCM.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the solid succinimide and wash it with a small amount of cold solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate. This crude product is often used directly in the next step without further purification.

-

Stage 2: Hantzsch Cyclization to Form the Target Compound

This is the core cyclization step to build the thiazole ring.

-

Reagents & Materials Summary:

| Reagent | M.W. | Molar Eq. | Role |

| Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate | 291.08 | 1.0 | Electrophile / Substrate |

| Thiourea | 76.12 | 1.1 - 1.5 | Nucleophile / Ring Component |

| Ethanol (Absolute) | 46.07 | - | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Neutralizing Agent |

-

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of substrate).[3]

-

Addition of Thiourea: To this solution, add thiourea (1.2 eq). A slight excess of thiourea is used to ensure complete consumption of the limiting bromo-ester.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[6] The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water.[3]

-

Neutralization: Stir the aqueous mixture and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH 7-8). This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[6]

-

Filtration: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[6]

-

Drying: Spread the collected solid on a watch glass and let it air dry, or dry it in a vacuum oven at a low temperature (40-50 °C).

-

-

Purification: The crude product is typically of sufficient purity for many applications. For higher purity, recrystallization is recommended.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Appearance | Yellowish or off-white solid |

| ¹H NMR (DMSO-d₆) | δ ~7.8-7.2 (m, 4H, Ar-H), δ ~7.0 (s, 2H, -NH₂), δ ~3.8 (s, 3H, -OCH₃). Note: Aromatic proton signals will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O, ester), δ ~162 (C2-NH₂), δ ~160 (C-F, d, ¹J_CF), δ ~145 (C4), δ ~130-115 (Ar-C), δ ~110 (C5), δ ~52 (-OCH₃). Note: Carbons near fluorine will exhibit splitting (coupling). |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1710 (C=O ester stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~1250 (C-F stretch).[1][9] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z corresponding to C₁₁H₉FN₂O₂S + H⁺. |

Troubleshooting and Field Insights

-

Problem: Low Yield.

-

Causality: Incomplete bromination in Stage 1, incomplete cyclization, or loss during work-up.

-

Solution: Ensure the bromination reaction goes to completion by TLC. In the cyclization step, increasing the reflux time or using a slight excess of thiourea (up to 1.5 eq) can drive the reaction forward. Be cautious during neutralization; adding the base too quickly can lead to hydrolysis of the ester.

-

-

Problem: Oily Product / Failure to Precipitate.

-

Causality: The product may be too soluble in the ethanol/water mixture, or significant impurities are present.

-

Solution: After pouring into water, try to reduce the volume of ethanol by partial evaporation under reduced pressure before neutralization. If an oil forms, attempt to extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude solid.

-

-

Insight: Catalyst Use.

-

While the uncatalyzed Hantzsch synthesis is robust, some literature reports improved yields and milder reaction conditions (e.g., room temperature or ultrasonic irradiation) with catalysts like silica-supported tungstosilicic acid or β-cyclodextrin in water.[1][4] This can be an effective optimization strategy for scaling up the reaction or improving its green chemistry profile.

-

Safety and Handling

-

α-Haloketones: These compounds are lachrymatory and skin irritants. All manipulations involving the Methyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate intermediate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Ethanol is flammable. Carbon tetrachloride is toxic and a carcinogen; use of a safer alternative like dichloromethane is highly recommended. All heating should be conducted using a heating mantle or oil bath, avoiding open flames.

-

Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Synthesis of thiazoles. YouTube. [Link]

-

Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

-

2-Aminothiazole. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (NCBI). [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information (NCBI). [Link]

-

Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl). National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 9. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Fluorinated 2-Aminothiazole Derivatives

Abstract

The strategic incorporation of fluorine into the 2-aminothiazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing these valuable derivatives. We will explore the mechanistic rationale behind two core approaches: the convergent synthesis using fluorinated building blocks and the divergent strategy of late-stage fluorination. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to design and execute robust synthetic campaigns.

Introduction: The Strategic Imperative for Fluorinated 2-Aminothiazoles

The 2-Aminothiazole: A Privileged Scaffold

The 2-aminothiazole ring is a "privileged scaffold," a molecular framework that appears in numerous biologically active compounds across a wide range of therapeutic areas.[1][2][3][4] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its rigid structure which can orient substituents into defined vectors, and its capacity for diverse chemical modifications. This scaffold is a key component in a variety of approved drugs, including the anti-inflammatory agent Meloxicam and the anticancer drug Dasatinib, highlighting its clinical significance.[4][5][6]

The Fluorine Advantage in Drug Design

The introduction of fluorine or fluorine-containing groups (e.g., -CF₃) into organic molecules can profoundly and predictably alter their properties.[7] Key benefits include:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes, often blocking sites of metabolic oxidation and increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

-

Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as orthogonal multipolar interactions with peptide backbones, potentially increasing the binding affinity of a ligand for its target protein.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

The fusion of these two domains—the proven biological relevance of the 2-aminothiazole core and the transformative physicochemical effects of fluorine—has created a rich field for the discovery of novel therapeutics, from antimicrobials to kinase inhibitors.[6][8][9]

Core Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of fluorinated 2-aminothiazoles can be broadly categorized into two distinct strategic approaches. The choice between them is often dictated by the desired position of the fluorine atom, the availability of starting materials, and the overall goals of the synthetic campaign (e.g., library synthesis vs. single target synthesis).

Strategy A: Synthesis from Fluorinated Building Blocks (Convergent)

This approach involves constructing the thiazole ring from precursors that already contain the desired fluorine atom or fluorinated group. The most reliable and widely used method for this is the Hantzsch Thiazole Synthesis .[1][10][11]

Causality: The Hantzsch synthesis is a robust condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (like thiourea).[1] By starting with a fluorinated version of either of these building blocks, the fluorine is incorporated directly and regioselectively into the final product. This strategy is ideal when the required fluorinated starting materials are commercially available or readily synthesized.

-

Route 1: Using Fluorinated α-Haloketones: The reaction of a fluorinated α-haloketone with thiourea is a direct and high-yielding path to 4-(fluoroalkyl/aryl)-2-aminothiazoles. For example, condensing 3-bromo-1,1,1-trifluoroacetone with thiourea provides direct access to the valuable 2-amino-4-(trifluoromethyl)thiazole intermediate.[12]

-

Route 2: Using Fluorinated Thioamides: While less common, fluorinated thioamides can be reacted with standard α-haloketones to install fluorine on substituents attached to the 2-amino position.

The general mechanism for the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1]

Diagram: Mechanism of the Hantzsch Thiazole Synthesis

Caption: Mechanism of the Hantzsch synthesis of 2-aminothiazoles.

Strategy B: Late-Stage Fluorination (Divergent)

In drug discovery, it is often desirable to introduce fluorine at a late stage in the synthesis.[7][13] This "late-stage fluorination" (LSF) approach allows a common, non-fluorinated intermediate to be diversified into a library of fluorinated analogues, which is highly efficient for structure-activity relationship (SAR) studies.[14][15]

Causality: LSF relies on reagents that can replace a C-H bond with a C-F bond, often under mild conditions compatible with complex molecules. The choice of reagent and conditions is critical and depends on the electronic nature of the thiazole ring, which is generally electron-rich and susceptible to electrophilic attack.

-

Electrophilic Fluorination: This is the most common LSF method for electron-rich heterocycles like 2-aminothiazoles.[16] Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources.[16][17] The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the electron-rich C5 position of the thiazole ring is the most likely site of attack. The mechanism is thought to proceed via a single-electron transfer (SET) pathway.[18][19]

Diagram: Comparison of Synthetic Strategies

Caption: Workflow comparison of convergent vs. divergent synthetic strategies.

Key Experimental Protocols

The following protocols are representative examples of the strategies discussed. They are intended as a starting point and may require optimization based on the specific substrate.

Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole via Hantzsch Condensation

This protocol exemplifies the convergent approach using a fluorinated α-haloketone.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)

-

Thiourea (1.2 mmol, 91 mg)

-

Ethanol (10 mL)

-

Round-bottom flask with reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and thiourea (1.2 mmol).

-

Add ethanol (10 mL) to the flask. The mixture may not fully dissolve initially.

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

-

If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.[20]

Self-Validation: The identity and purity of the product, 2-amino-4-(4-fluorophenyl)thiazole, should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic thiazole proton signal (a singlet) typically appears between 6.5-7.5 ppm.[20]

Protocol: C5-Electrophilic Fluorination of a 2-Aminothiazole Scaffold

This protocol demonstrates the late-stage fluorination strategy using Selectfluor®.

Materials:

-

Substituted 2-aminothiazole (e.g., 2-amino-4-phenylthiazole) (1.0 mmol, 176 mg)

-

Selectfluor® (1.1 mmol, 390 mg)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Nitrogen or Argon atmosphere

-

Schlenk flask or equivalent

Procedure:

-

Add the 2-aminothiazole substrate (1.0 mmol) to a dry Schlenk flask under an inert atmosphere.

-

Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.

-

In a single portion, add Selectfluor® (1.1 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-fluoro-2-aminothiazole derivative.

Causality & Self-Validation: Acetonitrile is a common solvent for Selectfluor® reactions. The use of an inert atmosphere prevents side reactions with atmospheric moisture. The success of the fluorination is unequivocally confirmed by ¹⁹F NMR, which will show a new signal for the fluorine atom, and by the coupling patterns observed in the ¹H and ¹³C NMR spectra. The mechanism of electrophilic fluorination with Selectfluor is complex but has been shown to be effective for a range of electron-rich heteroaromatics.[18][19][21]

Data Presentation and Comparison

To aid in experimental design, the following table summarizes key parameters and expected outcomes for the two primary synthetic strategies.

| Parameter | Strategy A: Hantzsch Synthesis | Strategy B: Late-Stage Fluorination |

| Primary Use Case | Direct synthesis of a specific target | Library generation, SAR studies |

| Regioselectivity | Determined by building blocks (predictable) | Electronically driven (typically C5 position) |

| Key Reagents | α-haloketone, thiourea | Electrophilic fluorine source (e.g., Selectfluor®) |

| Typical Solvents | Ethanol, THF | Acetonitrile, Dichloromethane |

| Reaction Conditions | Reflux (50-80 °C) | Room temperature to moderate heat (25-50 °C) |

| Advantages | High yields, robust, predictable regiochemistry | Access to novel analogues from a common intermediate |

| Limitations | Requires access to specific fluorinated starting materials | Potential for side reactions, regioselectivity issues with complex substrates |

Conclusion and Future Outlook

The synthesis of fluorinated 2-aminothiazole derivatives is a dynamic and essential field within drug discovery. The classic Hantzsch synthesis provides a reliable and high-yielding pathway when fluorinated building blocks are accessible. Concurrently, the advent of powerful late-stage fluorination techniques, particularly using electrophilic reagents like Selectfluor®, has opened the door to rapid analogue synthesis and SAR exploration. The continued development of novel fluorination methods, including transition-metal-catalyzed C-H activation, promises to further expand the synthetic toolbox, enabling chemists to access increasingly complex and potent therapeutic agents built upon this privileged fluorinated scaffold.

References

- Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters.

- Electrophilic fluorin

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Synthesis of novel 2-amino thiazole deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Benchchem.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- A Hantzsch synthesis of 2-aminothiazoles performed in a he

- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.

- Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.

- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances.

- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.

- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.

- Biological and medicinal significance of 2-aminothiazoles.

- Recent developments of 2-aminothiazoles in medicinal chemistry.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry.

- Late-Stage Fluorination: From Fundamentals to Application. Journal of the American Chemical Society.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie.

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Late-Stage Fluorin

- Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung.

- 2-Amino-4-(trifluoromethyl)-1,3-thiazole. Frontier Specialty Chemicals.

- Preparation method of 2-amino-5-trifluoromethyl thiazole.

- Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-4-(trifluoromethyl)-1,3-thiazole | [frontierspecialtychemicals.com]

- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 14. Late-Stage Fluorination [kofo.mpg.de]

- 15. Late-Stage Fluorination [kofo.mpg.de]

- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 17. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 18. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping the molecular architecture of organic compounds. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, delves into the ¹H NMR spectroscopic data of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate , a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, provide a detailed experimental protocol for data acquisition, and present a comprehensive analysis of the expected spectrum, equipping researchers with the knowledge to confidently interpret and utilize this critical analytical data.

The Molecular Blueprint: Understanding the Structural Influences on ¹H NMR

The structure of this compound brings together several key functional groups and aromatic systems, each contributing distinct signatures to the ¹H NMR spectrum. A foundational understanding of these contributions is essential for accurate spectral assignment.

The core of the molecule is a 2-aminothiazole ring , a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1] The amino group (-NH₂) at the 2-position is an electron-donating group, which influences the electron density of the thiazole ring. The proton on the thiazole ring is expected to appear in the aromatic region of the spectrum.

The 5-(3-fluorophenyl) substituent introduces a second aromatic system. The fluorine atom, being highly electronegative, exerts both inductive and mesomeric effects on the phenyl ring, leading to a complex and informative splitting pattern for the aromatic protons. The coupling of these protons with the fluorine atom (¹⁹F) provides crucial structural information.

Finally, the methyl 2-carboxylate group (-COOCH₃) at the 4-position features a methyl group whose protons will appear as a sharp singlet in a characteristic region of the spectrum, providing a clear and easily identifiable signal.

Acquiring the Data: A Validated Experimental Protocol

Reproducible and high-quality NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow for ¹H NMR Data Acquisition

Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.

The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this type of molecule due to its excellent dissolving power for polar and aromatic compounds. Tetramethylsilane (TMS) serves as the internal standard, providing a reference point at 0.00 ppm for accurate chemical shift determination.

Deciphering the Spectrum: A Predicted ¹H NMR Data Analysis

Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~7.80 | br s | - | 2H | -NH₂ |

| 2 | ~7.45 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 | 1H | Ar-H |

| 3 | ~7.30 | d | J(H,H) ≈ 8.0 | 1H | Ar-H |

| 4 | ~7.15 | t | J(H,H) ≈ 8.0 | 1H | Ar-H |

| 5 | ~7.05 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 | 1H | Ar-H |

| 6 | ~3.80 | s | - | 3H | -OCH₃ |

Rationale Behind the Predicted Data:

-

-NH₂ Protons (Signal 1): The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, their chemical shift is typically downfield, around 7.80 ppm.

-

3-Fluorophenyl Protons (Signals 2-5): The aromatic protons of the 3-fluorophenyl group will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

The proton ortho to the fluorine and the thiazole ring will be the most deshielded and will appear as a doublet of doublet of doublets (ddd) due to ortho and meta coupling to other ring protons and a significant coupling to the fluorine atom.

-

The other aromatic protons will show characteristic doublet, triplet, and doublet of doublet of doublets patterns based on their positions relative to the fluorine and the thiazole substituent.

-

-

-OCH₃ Protons (Signal 6): The methyl ester protons are in a shielded environment and will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

Visualizing Proton Relationships

Caption: Key proton environments and their expected ¹H NMR signals.

Conclusion: Empowering Research through Spectral Insight

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. By understanding the origins of the chemical shifts and coupling patterns, and by adhering to a rigorous experimental protocol, researchers can confidently utilize this data to verify the identity and purity of their compound. This technical guide serves as a comprehensive resource for scientists and professionals in the field, enabling them to navigate the complexities of NMR spectroscopy and accelerate their drug discovery and development endeavors.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 2021 , 26(5), 1449. [Link]

Sources

Physical and chemical properties of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and specific interactions with various biological targets. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 127918-93-8 | [4] |

| Molecular Formula | C₁₁H₉FN₂O₂S | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Appearance | Solid | N/A |

| Melting Point | 216 °C | [4] |

| Solubility | While specific quantitative data is not readily available, 2-aminothiazole derivatives are generally soluble in organic solvents like alcohols, and ethers. Their solubility in water is often limited.[5] | N/A |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-halocarbonyl compound with a thioamide.[6]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. Thiazole synthesis [organic-chemistry.org]

Navigating the Solubility Landscape of a Novel Thiazole Derivative: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This is particularly true for novel heterocyclic compounds such as this compound, a molecule of interest within the broader class of thiazole derivatives known for their diverse pharmacological activities. This technical guide provides a comprehensive framework for understanding and determining the solubility of this specific compound in various organic solvents. In the absence of extensive published experimental data for this exact molecule, this document serves as a practical roadmap for researchers, detailing the necessary experimental protocols and theoretical underpinnings to generate and interpret solubility data. We will delve into the physicochemical characteristics of the target compound and its analogues, provide a step-by-step guide to the gold-standard shake-flask solubility determination method, and explore the thermodynamic models essential for analyzing the resulting data. This guide is designed to empower researchers with the knowledge to meticulously characterize the solubility profile of this and other novel chemical entities, a crucial step in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Preformulation and Formulation Development: Solubility data in various organic solvents is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

Crystallization and Purification: The selection of appropriate solvents is critical for the efficient crystallization and purification of the API, ensuring high purity and the desired polymorphic form.

-

In Vitro and In Vivo Studies: Preparing stock solutions for biological assays requires knowledge of suitable solvents that can dissolve the compound at the desired concentration without interfering with the experimental system.

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorophenyl group, as in our target molecule, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, such modifications can also significantly impact solubility. Therefore, a thorough investigation of the solubility of this compound is not merely a routine characterization step but a fundamental necessity for its advancement as a potential therapeutic agent.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation for interpreting its solubility behavior. While experimental data for this compound is limited, we can compile its known properties and infer others from closely related analogues.

| Property | Value/Information | Source/Analogue |

| Chemical Name | This compound | - |

| CAS Number | 127918-93-8 | Commercial Supplier |

| Molecular Formula | C₁₁H₉FN₂O₂S | - |

| Molecular Weight | 266.27 g/mol | - |

| Chemical Structure | - | |

| Melting Point | Not available. Analogue (Methyl 2-aminothiazole-4-carboxylate): 160-164 °C.[1] | Inferred |

| Boiling Point | Not available. Analogue (Methyl 2-aminothiazole-4-carboxylate): 298.7±13.0 °C.[1] | Inferred |

| Appearance | Likely a solid at room temperature. Analogue (Methyl 2-aminothiazole-4-carboxylate) is a yellow solid.[1] | Inferred |

| Polarity | Expected to be a polar molecule due to the presence of amino, ester, and fluoro groups, as well as the thiazole ring. | Theoretical |

| Crystal Structure | Not available. The crystal structure of the related 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde suggests a non-planar conformation between the phenyl and thiazole rings, which will influence crystal packing and, consequently, solubility. | Inferred |

Causality behind Physicochemical Properties and Solubility:

The interplay of these properties governs the solubility of the compound. The presence of polar functional groups (amino, ester) suggests potential for hydrogen bonding with protic solvents. The aromatic rings (phenyl and thiazole) can engage in π-π stacking interactions. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions. The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from the formation of solute-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[2][3][4] This method ensures that the solution reaches equilibrium with the solid phase, providing a thermodynamically accurate measure of solubility.

Materials and Equipment

-

This compound (crystalline solid)

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate.

-

Analyze the concentration of the compound in the diluted solutions using a validated analytical method.

-

HPLC: This is the preferred method due to its high specificity and sensitivity. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

UV-Vis Spectrophotometry: This method can be used if the compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere. A calibration curve based on Beer-Lambert's law must be generated.[5]

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

Theoretical Analysis of Solubility Data: Thermodynamic Models

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be applied to gain deeper insights into the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the solubility of a compound and temperature.[6][7][8] It allows for the determination of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.

The integrated form of the van't Hoff equation is:

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

S is the molar solubility

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, a linear relationship should be observed if ΔH°sol and ΔS°sol are constant over the temperature range studied. The slope of the line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.

Interpretation of Thermodynamic Parameters:

-

ΔH°sol > 0 (Endothermic): Heat is absorbed during dissolution, and solubility increases with increasing temperature.

-

ΔH°sol < 0 (Exothermic): Heat is released during dissolution, and solubility decreases with increasing temperature.

-

ΔS°sol: Reflects the change in disorder of the system upon dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[9][10]

ln(S) = A + (B / T) + C * ln(T)

where:

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

-

A and B are related to the entropy and enthalpy of solution, respectively.

-

C is related to the change in heat capacity of the solution.

The Apelblat equation is often more successful than the van't Hoff equation in describing the temperature dependence of solubility over a wider temperature range.

The Jouyban-Acree Model for Mixed Solvents

In many practical applications, mixed solvent systems are used. The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a compound in binary or ternary solvent mixtures.[11][12][13][14][15]

The model for a binary solvent mixture is:

ln(Sm,T) = f₁ * ln(S1,T) + f₂ * ln(S2,T) + f₁ * f₂ * [A₀ + A₁ * (f₁ - f₂) + A₂ * (f₁ - f₂)²]

where:

-

Sm,T is the molar solubility in the mixed solvent at temperature T.

-

f₁ and f₂ are the volume fractions of the two solvents.

-

S1,T and S2,T are the molar solubilities in the pure solvents at temperature T.

-

A₀, A₁, and A₂ are the model constants that are determined by fitting the experimental data.

This model is particularly useful for optimizing the composition of a solvent mixture to achieve the desired solubility.

Hypothetical Data Presentation and Analysis

To illustrate the application of the methodologies described above, let's consider a hypothetical set of solubility data for this compound in various organic solvents at different temperatures.

Table 1: Hypothetical Solubility Data (mg/mL)

| Solvent | 298.15 K (25 °C) | 310.15 K (37 °C) |

| Methanol | 5.2 | 8.5 |

| Ethanol | 3.8 | 6.2 |

| Acetone | 15.7 | 22.1 |

| Acetonitrile | 7.9 | 11.3 |

| Ethyl Acetate | 10.5 | 15.8 |

| Dichloromethane | 2.1 | 3.5 |

| THF | 18.3 | 26.4 |

| DMF | 35.6 | 48.9 |

Analysis using the van't Hoff Equation:

From the data in Table 1, a van't Hoff plot (ln(S) vs. 1/T) could be generated for each solvent to determine the thermodynamic parameters of dissolution.

Caption: Workflow for analyzing solubility data using the van't Hoff equation.

Conclusion

This technical guide has provided a comprehensive framework for researchers and drug development professionals to approach the critical task of determining the solubility of this compound in organic solvents. By combining a robust experimental protocol, the shake-flask method, with powerful thermodynamic models for data analysis, a thorough understanding of the compound's solubility profile can be achieved. While direct experimental data for this specific molecule remains to be published, the methodologies outlined herein provide a clear and scientifically rigorous path to generating this essential information. The insights gained from such studies will be invaluable for guiding formulation development, optimizing purification processes, and ultimately, unlocking the full therapeutic potential of this promising thiazole derivative.

References

-

PubChem. 2-Aminothiazole-4-carboxylic acid. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Analytical Chemistry. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

-

PubMed. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Solubility of Things. Van't Hoff Equation. [Link]

-

ResearchGate. Solubility Prediction of Drugs in Mixed Solvents Using Partial Solubility Parameters. [Link]

-

ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

Asian Journal of Chemistry. Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model. [Link]

-

Semantic Scholar. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?[Link]

-

DARU Journal of Pharmaceutical Sciences. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. [Link]

-

ResearchGate. Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. [Link]

-

ResearchGate. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

-

Semantic Scholar. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

SpringerLink. Application of the van't Hoff equation to phase equilibria. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Parameters of the Different Models Used To Correlate Solubility Data of.... [Link]

-

Scribd. Heat of Reaction. [Link]

-

Journal of Pharmaceutical Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

-

RSC Publishing. RSC Advances. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

Wikipedia. Van 't Hoff equation. [Link]

-

National Center for Biotechnology Information. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]

-

OUCI. Synthesis and Evaluation of Substituted Aryl Thiazoles With Antioxidant Potential as Gastro-sparing Anti-inflammatory Agents. [Link]

-

Wikipedia. Thiazole. [Link]

Sources

- 1. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. scielo.br [scielo.br]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. d-nb.info [d-nb.info]

- 8. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

Characterization of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

An In-depth Technical Guide to the Synthesis and

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" known to be the core of numerous pharmacologically active agents.[1][2] This document outlines a robust synthetic pathway, details the methodologies for its complete physicochemical and spectroscopic characterization, and discusses its potential applications in drug discovery based on the extensive biological activities associated with its structural class.[3][4] The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this molecule as a building block for novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

The 2-Aminothiazole Scaffold: A Privileged Structure

The 2-aminothiazole motif is a cornerstone in the design of biologically active molecules.[5] Its rigid, planar structure, combined with its capacity for hydrogen bonding and other molecular interactions, makes it an ideal scaffold for targeting a wide range of biological entities. Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] This versatility has cemented its status as a high-value target for synthetic and medicinal chemists.

Rationale for the Target Compound

The specific structure of this compound incorporates several features of strategic importance for drug design:

-

3-Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially improving binding affinity to target proteins through specific interactions.

-

Methyl Carboxylate Group: This ester functional group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for the formation of amide bonds or other modifications, allowing for the exploration of a wide chemical space during lead optimization.

-

2-Amino Group: The primary amine is crucial for the characteristic biological activities of this class and provides a key point for further derivatization to modulate potency and selectivity.[6]

Synthesis and Mechanism

Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the 2-aminothiazole ring with the desired substitution pattern is the Hantzsch thiazole synthesis.[5] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent, in this case, thiourea. The causality behind this choice lies in its reliability, high yields, and the ready availability of the required starting materials.

The proposed synthesis begins with the preparation of methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate, which is then reacted with thiourea in a suitable solvent like ethanol to yield the target compound.

Proposed Reaction Mechanism

The reaction proceeds via a well-established mechanism involving nucleophilic attack, followed by cyclization and dehydration.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the α-halocarbonyl precursor.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen of the thiourea intermediate onto the ketone carbonyl carbon occurs.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate

-

To a stirred solution of 3'-fluoroacetophenone in a suitable solvent (e.g., diethyl ether), add methyl chlorooxoacetate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.

Step 2: Synthesis of this compound

-

Dissolve the crude methyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate from the previous step in absolute ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The choice of ethanol is critical as it effectively solubilizes both reactants and facilitates the reaction at a moderate temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the resulting solid, wash with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain the final product.

Purification and Yield

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity (>95%). Typical yields for this two-step synthesis are in the range of 60-80%.

Physicochemical and Spectroscopic Characterization

A full characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are predictive, based on analyses of closely related analogs and foundational spectroscopic principles.[7]

Physical Properties

The expected physical properties are summarized in the table below.

| Property | Expected Value |

| Molecular Formula | C₁₁H₉FN₂O₂S |

| Molecular Weight | 268.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~200-205 °C (by analogy to 4-fluoro isomer) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Spectroscopic Analysis: The Foundation of Structural Elucidation

Spectroscopic analysis provides irrefutable proof of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is required for a comprehensive validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The spectrum is predicted to be recorded in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.60 - 7.20 | m | 4H | Ar-H | Complex multiplet corresponding to the four protons of the 3-fluorophenyl ring. |

| ~ 7.15 | s | 2H | -NH₂ | A broad singlet for the two amine protons, which may be exchangeable with D₂O. |

| ~ 3.85 | s | 3H | -OCH₃ | A sharp singlet for the three equivalent methyl ester protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.0 | C =O | Carbonyl carbon of the methyl ester. |

| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | Ar-C -F | Aromatic carbon directly bonded to fluorine, showing a characteristic large coupling constant. |

| ~ 160.0 | Thiazole C 2 (C-NH₂) | Carbon of the thiazole ring attached to the amino group. |

| ~ 145.0 | Thiazole C 5 | Thiazole carbon attached to the phenyl ring. |

| ~ 135.0 - 115.0 | Aromatic C H & C -C | Signals for the remaining aromatic carbons. |

| ~ 110.0 | Thiazole C 4 | Thiazole carbon attached to the carboxylate group. |

| ~ 52.0 | -OC H₃ | Methyl carbon of the ester. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~ 1710 | C=O Stretch | Ester Carbonyl |

| ~ 1620 | N-H Bend | Primary Amine (-NH₂) |

| ~ 1580 | C=N Stretch | Thiazole Ring |

| ~ 1250 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be:

-

[M+H]⁺: m/z = 269.04

Potential Applications in Drug Discovery

Leveraging the 2-Aminothiazole Core for Biological Activity

While the specific biological profile of this compound may not be extensively published, its core structure places it within a class of compounds with immense therapeutic potential.[1][2] Researchers can use this molecule as a starting point for developing novel drugs targeting a variety of diseases.

Anticancer, Antimicrobial, and Anti-inflammatory Properties

-

Anticancer: Numerous 2-aminothiazole derivatives have shown potent activity against various cancer cell lines by inhibiting key kinases and other proteins involved in cell proliferation and survival.[1]

-

Antimicrobial: The scaffold is present in several antibacterial and antifungal agents, highlighting its potential for developing new treatments for infectious diseases.[3]

-

Anti-inflammatory: Certain derivatives have been found to inhibit inflammatory pathways, suggesting applications in treating autoimmune and inflammatory disorders.[2]

Experimental Workflow for Biological Screening

Caption: Fig. 2: Workflow for Biological Activity Screening

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. This guide has detailed a reliable synthetic protocol via the Hantzsch reaction and provided a comprehensive characterization framework based on modern spectroscopic techniques. Given the well-documented and diverse biological activities of the 2-aminothiazole scaffold, this molecule represents a promising starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics. Its versatile functional groups allow for extensive derivatization, making it an ideal building block for creating libraries of novel compounds for biological screening.

References

- BenchChem. The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).

- Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.

- Nevagi R. J. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.

- PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).

- BLDpharm. Methyl 2-amino-5-(4-fluorophenyl)thiazole-4-carboxylate.

- Sigma-Aldrich. methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 886361-30-4|Methyl 2-amino-5-(4-fluorophenyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis with 3-Fluorophenyl Substituted Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application to 3-fluorophenyl substituted α-haloketones. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. This document delves into the mechanistic nuances of the Hantzsch reaction, the influence of the 3-fluoro substituent on reactivity, detailed experimental protocols, and extensive characterization of the resulting 4-(3-fluorophenyl)thiazole derivatives. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, is a privileged scaffold in a vast array of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of this important heterocycle due to its operational simplicity and generally high yields.[2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3]

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the synthesis of fluorinated heterocyclic compounds is of significant interest to the pharmaceutical industry. This guide focuses on the synthesis of thiazoles bearing a 3-fluorophenyl substituent at the C4 position, a structural motif with potential applications in various therapeutic areas. The electron-withdrawing nature of the fluorine atom at the meta position of the phenyl ring can influence the electronic properties of the starting ketone and the resulting thiazole, impacting both the reaction kinetics and the biological activity of the final product.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting intermediate to yield the aromatic thiazole ring.[1] The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[1]

The presence of a 3-fluorophenyl group on the α-haloketone is expected to influence the reaction in several ways. The electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially accelerating the intramolecular cyclization step. However, it may also slightly decrease the rate of the initial SN2 reaction by inductively withdrawing electron density from the α-carbon. The overall effect on the reaction rate and yield will be a balance of these electronic influences.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 4-(3-fluorophenyl)thiazole derivatives via the Hantzsch reaction.

Synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one

The starting α-haloketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one, can be synthesized from 3'-fluoroacetophenone.

Materials:

-

3'-Fluoroacetophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., chloroform, acetic acid)

Procedure: A solution of bromine in the chosen solvent is added dropwise to a stirred solution of 3'-fluoroacetophenone at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[2]

Hantzsch Thiazole Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

Materials:

-

2-Bromo-1-(3-fluorophenyl)ethan-1-one

-

Thiourea

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (1 equivalent) in absolute ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product in a vacuum oven.

-